molecular formula C10H10BrFN2 B567557 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole CAS No. 1261940-19-5

5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole

Katalognummer B567557
CAS-Nummer: 1261940-19-5
Molekulargewicht: 257.106
InChI-Schlüssel: FZVSGNDLZQSANU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole is a chemical compound with a molecular formula of C10H9BrFN2 and a molecular weight of 254.1 g/mol . It is a heterocyclic compound that contains a benzimidazole ring structure with a bromine and a fluorine atom located at specific positions .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole consists of a benzimidazole ring structure with a bromine and a fluorine atom located at specific positions .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole are not detailed in the retrieved sources, 1H-benzo[d]imidazole derivatives have been studied for their potential as PqsR inhibitors in Pseudomonas aeruginosa infections .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

The derivative of 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole has been synthesized and evaluated for its antimicrobial activity. This compound, as part of a broader class of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, demonstrated antibacterial and antifungal activities against various clinical isolates of Gram-positive and Gram-negative bacteria. Some hybrids exhibited activities comparable to standard Streptomycin and Benzyl penicillin for bacteria, and Fluconazole for fungi, indicating their potential as antimicrobial agents (V. Reddy & K. R. Reddy, 2010).

Fluorescence Properties and Synthesis of Derivatives

A method for synthesizing imidazo[1,2-a]quinazoline and benzo[4,5]imidazo[1,2-a]quinazoline derivatives, applicable to 2-fluoro-, 2-chloro-, 2-bromo-, and 2-nitro-substituted aryl aldehyde and ketone substrates, has been developed. This includes derivatives related to 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole. The fluorescence properties of these target compounds have been investigated, suggesting potential applications in materials science and bioimaging (Shuai Fang et al., 2014).

X-ray Diffraction Structures for Amyloid-Avid Probes Design

The structural elucidation of regioisomers of N-Methylated Benzimidazole compounds, including 5-bromo-1-methyl-2-[N-methyl-N-(2'-O-tert-butylcarbonatethyl)-4'-aminophenyl]-1H-benzo[d]imidazole, via X-ray diffraction, contributes to the design of amyloid-avid probes. These structures provide insight into molecular configurations that could influence the interaction with amyloid plaques, relevant for Alzheimer's disease research and diagnosis (G. Ribeiro Morais et al., 2012).

Anticancer Potential

A novel ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate synthesized through an efficient one-pot method demonstrated significant anticancer activity against human melanoma A375 and mouse melanoma B16F10 cancer cell lines. This suggests potential therapeutic applications of 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole derivatives in cancer treatment (Vasantha Kumar et al., 2020).

Zukünftige Richtungen

1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents and as potential PqsR inhibitors in Pseudomonas aeruginosa infections . These findings suggest that 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole and similar compounds may have potential therapeutic uses that deserve further evaluation.

Eigenschaften

IUPAC Name

5-bromo-6-fluoro-1-propylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2/c1-2-3-14-6-13-9-4-7(11)8(12)5-10(9)14/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVSGNDLZQSANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=CC(=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682058
Record name 5-Bromo-6-fluoro-1-propyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole

CAS RN

1261940-19-5
Record name 5-Bromo-6-fluoro-1-propyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.